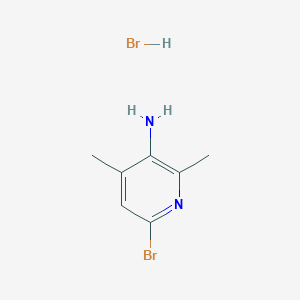

6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide

Beschreibung

6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide is a halogenated pyridine derivative with the molecular formula C₇H₉BrN₂·HBr (base formula: C₇H₉BrN₂). It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules . Key properties include:

- CAS Number: 897733-12-9 (base compound)

- Purity: ≥95%

- Storage: Requires sealed refrigeration

- Safety: Classified as a flammable solid with acute toxicity (oral, dermal) .

The hydrobromide salt form enhances solubility in polar solvents, making it advantageous for reactions in aqueous or alcoholic media. Its bromine atom at the 6-position and methyl groups at 2- and 4-positions contribute to steric and electronic effects critical for reactivity .

Eigenschaften

IUPAC Name |

6-bromo-2,4-dimethylpyridin-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.BrH/c1-4-3-6(8)10-5(2)7(4)9;/h3H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPHQKOYTUQWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide is a chemical compound with the molecular formula C7H10Br2N2 and a molecular weight of approximately 281.98 g/mol. This compound is characterized by the presence of a bromine atom at the 6-position of a pyridine ring, along with two methyl groups at the 2 and 4 positions, and an amino group at the 3-position. The hydrobromide form enhances its solubility in water, making it suitable for various biological applications.

Chemical Structure and Properties

The structure of 6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide can be represented as follows:

This compound's reactivity is influenced by its functional groups, particularly the amino group, which can participate in nucleophilic substitution reactions, and the bromine atom, which can act as a leaving group in various organic reactions .

Case Studies and Research Findings

Research into the biological activity of pyridine derivatives provides insights into the potential applications of 6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide:

Structural Similarities

Several compounds share structural similarities with 6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide, which may provide further insight into its biological activity:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromopyridin-2-ylmethanamine hydrochloride | 914947-26-5 | 0.88 |

| Bis((6-bromopyridin-2-yl)methyl)amine | 1265139-77-2 | 0.83 |

| 5-Bromo-1H-pyrrolo[3,2-b]pyridine | 1000341-51-4 | 0.81 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, contributing to their distinct reactivity and potential biological activity compared to 6-Bromo-2,4-dimethylpyridin-3-amine hydrobromide.

Vergleich Mit ähnlichen Verbindungen

Halogenated Pyridines with Varied Substituents

Key Observations :

- Electron-Withdrawing Halogens (e.g., F, Cl) increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution reactions. Bromine, being less electronegative, offers a balance between reactivity and stability .

- Steric Effects : Methyl groups at 2- and 4-positions (target compound) reduce accessibility to the 6-position bromine, slowing certain reactions compared to less substituted analogs .

Boronic Acid Derivatives

6-Bromo-2,4-dimethylpyridine-3-boronic acid (CAS 1072944-23-0, C₇H₉BBrNO₂):

Comparison with Target Compound :

Hydrazide and Imidazo-Pyridine Derivatives

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide ():

Key Differences :

- The target compound lacks fused rings or hydrazide groups, resulting in lower polarity and different bioactivity profiles .

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization.

- Monitor reaction progress using TLC or HPLC.

Advanced: How can reaction conditions be optimized for Buchwald–Hartwig amination in this synthesis?

Answer:

Optimization focuses on catalyst selection , solvent systems , and temperature control :

- Catalyst Systems : Pd(OAc)₂ with SPhos ligands improves yield for sterically hindered substrates .

- Solvent : Use toluene or dioxane for better ligand solubility and stability.

- Temperature : Reactions typically proceed at 80–110°C; lower temperatures reduce side reactions but slow kinetics.

- Additives : Cs₂CO₃ as a base enhances deprotonation efficiency .

Q. Data Contradiction Analysis :

- reports success with Zn/acetic acid for reductive steps, but conflicting reports suggest NaBH₄ may offer faster reduction. Validate via controlled comparative studies.

Basic: What analytical techniques are critical for structural confirmation?

Answer:

Multimodal characterization ensures accuracy:

NMR Spectroscopy :

- ¹H NMR : Compare aromatic proton shifts (e.g., δ 6.95–8.15 ppm for pyridine protons) .

- ¹³C NMR : Confirm bromine-induced deshielding (~δ 120–140 ppm for C-Br) .

Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀Br₂N₂: calc. 283.93) .

Elemental Analysis : Validate Br and N content (±0.3% tolerance) .

Advanced: How does the hydrobromide salt form influence physicochemical properties?

Answer:

The hydrobromide salt modifies:

- Solubility : Increased water solubility vs. freebase (critical for biological assays) .

- Stability : Hygroscopicity requires anhydrous storage (2–8°C, desiccated) .

- Crystallinity : Enhances X-ray diffraction suitability; single-crystal studies resolve tautomeric ambiguities (e.g., amine vs. imine forms) .

Q. Methodological Tip :

- Conduct dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity.

Basic: What purification strategies are effective for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Chromatography : Silica gel (hexane/EtOAc gradient) for lab-scale purification .

- Ion Exchange : Separate hydrobromide salt from unreacted freebase .

Advanced: How can computational modeling aid in predicting reactivity or stability?

Answer:

In silico tools provide insights into:

- Reactivity : DFT calculations (e.g., Gaussian) predict electrophilic bromination sites using Fukui indices .

- Degradation Pathways : Molecular dynamics (MD) simulations assess hydrolysis susceptibility in aqueous buffers .

- Tautomerism : Quantum mechanical modeling resolves amine/imine equilibria in solution .

Validation : Cross-check computational data with experimental NMR/FTIR results.

Basic: What are the key safety considerations for handling this compound?

Answer:

- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles).

- Stability : Store in amber vials at 2–8°C to prevent HBr release .

- Waste Disposal : Neutralize with NaOH before aqueous disposal.

Advanced: How to resolve contradictions in bromination efficiency across literature reports?

Answer:

Contradictions arise from substrate electronic effects and reagent purity :

- Controlled Experiments : Compare DBDMH vs. NBS bromination under identical conditions.

- Kinetic Studies : Use in-situ IR to monitor reaction progress.

- DoE (Design of Experiment) : Statistically optimize temperature, stoichiometry, and solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.